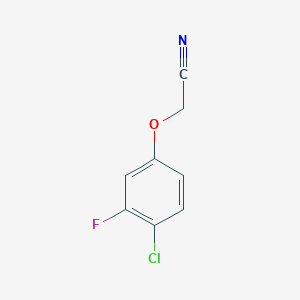

2-(4-Chloro-3-fluorophenoxy)acetonitrile

Descripción general

Descripción

2-(4-Chloro-3-fluorophenoxy)acetonitrile, commonly known as CFPA, is an organic compound belonging to the class of nitriles. It is a colorless liquid with a boiling point of 98 °C at atmospheric pressure. CFPA is widely utilized as a precursor in the synthesis of a variety of organic compounds and is used as a starting material in many organic reactions. It is also used as a reactant in the preparation of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Environmental Sequestration and Metabolite Analysis

Research has explored the sequestration of fluorinated analogs of halogenated phenols by aquatic plants, using 19F NMR to identify and quantify contaminants and their metabolites. This method has shown the accumulation of fluorinated metabolites, indicating the plant's ability to absorb and transform these compounds, providing insights into environmental remediation processes (Tront & Saunders, 2007).

Theoretical and Spectroscopic Analysis

Another study conducted theoretical calculations and infrared studies on the conformations of monofluorophenols, shedding light on the molecular behavior of similar fluorinated compounds in various solvents. It highlighted the stability of conformers and the significant impact of solvents on molecular conformation (Moreira et al., 2012).

Synthesis and Chemical Reactions

Research into the synthesis of aryl- and alkylanilines via photoheterolysis of haloanilines, in the presence of aromatics and alkenes, presents a method of creating chemical bonds and functional groups, demonstrating the versatility of haloaromatic compounds in organic synthesis (Fagnoni, Mella, & Albini, 1999).

Crystal Structure and Material Analysis

The crystal structure of 2-(4-fluorophenoxy) acetic acid, derived from a compound closely related to 2-(4-Chloro-3-fluorophenoxy)acetonitrile, was investigated to understand its molecular configuration and interactions. Such studies are crucial for the development of new materials with specific properties (Prabhuswamy et al., 2021).

Detection and Analysis Techniques

A novel approach using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography offers an efficient technique for the sensitive and selective trace determination of related halogenated acetic acids in complex matrices. This method underscores the potential for detecting and quantifying similar compounds in environmental and biological samples (Omidi et al., 2014).

Propiedades

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTKGLQBGLCCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-fluorophenoxy)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1471799.png)

![2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471804.png)

![2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1471806.png)

![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)

![[3-Amino-2-(trifluoromethyl)propyl]benzene](/img/structure/B1471818.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)